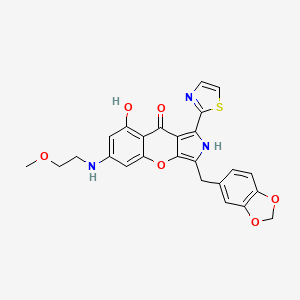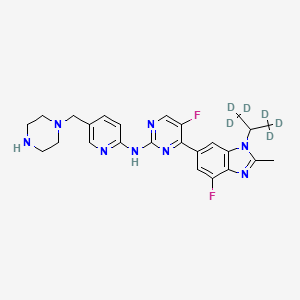
Abemaciclib metabolite M2-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abemaciclib metabolite M2-d6 is a deuterium-labeled derivative of Abemaciclib metabolite M2. Abemaciclib is a cyclin-dependent kinase 4 and 6 inhibitor used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The metabolite M2-d6 retains the pharmacological activity of the parent compound, making it a potent inhibitor of cyclin-dependent kinases 4 and 6 .
Méthodes De Préparation
The preparation of Abemaciclib metabolite M2-d6 involves the synthesis of the parent compound Abemaciclib, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Synthesis of Abemaciclib: This involves multiple steps, including the formation of key intermediates and the final cyclization to produce Abemaciclib.
Deuterium Labeling: The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial production methods for Abemaciclib and its metabolites involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy.
Analyse Des Réactions Chimiques
Abemaciclib metabolite M2-d6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Abemaciclib metabolite M2-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Abemaciclib.
Biology: Employed in cellular and molecular biology research to investigate the effects of cyclin-dependent kinase inhibition on cell cycle regulation.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of Abemaciclib and its metabolites in cancer treatment.
Mécanisme D'action
Abemaciclib metabolite M2-d6 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation by promoting the transition from the G1 phase to the S phase. Inhibition of these kinases leads to cell cycle arrest, thereby preventing cancer cell proliferation. The molecular targets of this compound include the retinoblastoma protein and other cell cycle-related proteins .
Comparaison Avec Des Composés Similaires
Abemaciclib metabolite M2-d6 is similar to other cyclin-dependent kinase inhibitors such as Palbociclib and Ribociclib. it is unique in its deuterium labeling, which enhances its stability and pharmacokinetic properties. Similar compounds include:
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in breast cancer treatment.
Ribociclib: A cyclin-dependent kinase 4 and 6 inhibitor with similar applications in cancer therapy
This compound stands out due to its specific labeling and the resulting pharmacological advantages.
Propriétés
Formule moléculaire |
C25H28F2N8 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
5-fluoro-4-[7-fluoro-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylbenzimidazol-5-yl]-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33)/i1D3,2D3 |
Clé InChI |
IXGZDCRFGCEEBU-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=NC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)C |
SMILES canonique |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


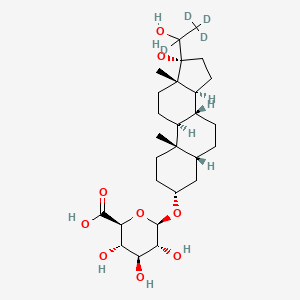
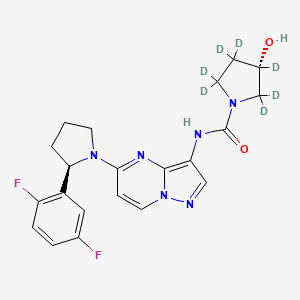
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
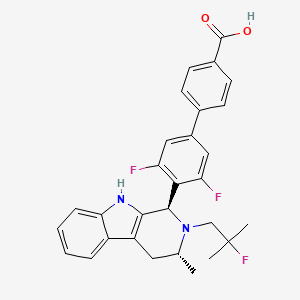
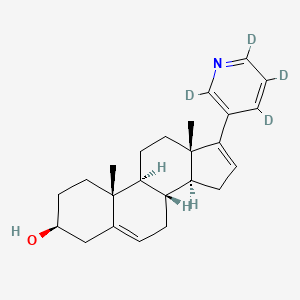
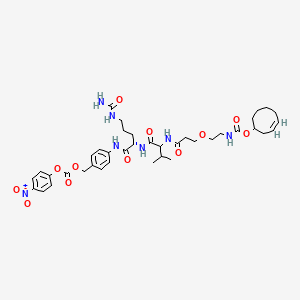
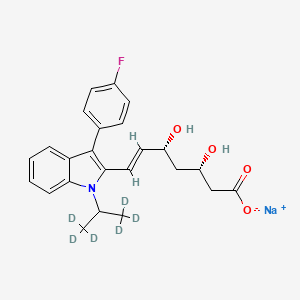
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
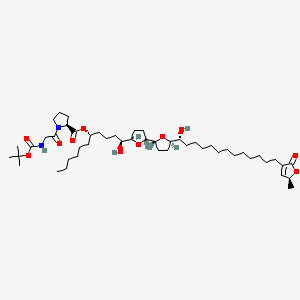
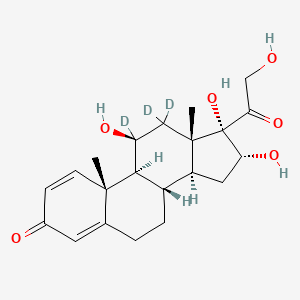
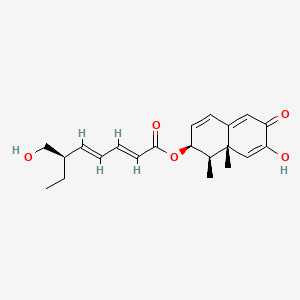
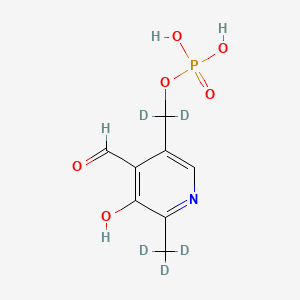
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)
